molecular formula C21H20Cl2N2O B10821363 Q94 (hydrochloride hydrate)

Q94 (hydrochloride hydrate)

Cat. No.: B10821363
M. Wt: 387.3 g/mol
InChI Key: FOPYUSPZJBXRMQ-UHFFFAOYSA-N
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Description

Q94 hydrochloride hydrate (CAS: 1052076-77-3) is a benzimidazole-derived small molecule acting as a negative allosteric modulator of protease-activated receptor 1 (PAR1) . Its chemical name is 2-benzyl-1-(4-chlorobenzyl)-1H-benzo[d]imidazole hydrochloride, with a molecular formula of C21H17ClN2·HCl and a molecular weight of 369.29 g/mol .

Properties

Molecular Formula

C21H20Cl2N2O

Molecular Weight

387.3 g/mol

IUPAC Name

2-benzyl-1-[(4-chlorophenyl)methyl]benzimidazole;hydrate;hydrochloride

InChI

InChI=1S/C21H17ClN2.ClH.H2O/c22-18-12-10-17(11-13-18)15-24-20-9-5-4-8-19(20)23-21(24)14-16-6-2-1-3-7-16;;/h1-13H,14-15H2;1H;1H2

InChI Key

FOPYUSPZJBXRMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NC3=CC=CC=C3N2CC4=CC=C(C=C4)Cl.O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Q94 (hydrochloride hydrate) involves the reaction of 1-[(4-chlorophenyl)methyl]-2-(phenylmethyl)-1H-benzimidazole with hydrochloric acid in the presence of water to form the hydrochloride hydrate. The reaction conditions typically require controlled temperatures and specific solvents to ensure high purity and yield.

Industrial Production Methods

Industrial production of Q94 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. Quality control measures are implemented to ensure the compound meets the required purity standards.

Chemical Reactions Analysis

Biochemical Interactions and Receptor Binding

Q94 exerts its pharmacological effects via selective PAR1 antagonism. The reaction mechanism involves:

  • Binding Reaction :

    Q94+PAR1Q94-PAR1 complex\text{Q94} + \text{PAR1} \rightarrow \text{Q94-PAR1 complex}

    This interaction inhibits PAR1-mediated signaling pathways, preventing G-protein activation and downstream inflammatory responses.

  • Structural Determinants :
    The compound’s aromatic and heterocyclic moieties facilitate hydrophobic interactions with PAR1’s ligand-binding pocket, while the hydrochloride group enhances solubility for cellular uptake .

Enzymatic Hydrolysis Catalyzed by Q94 Variants

In engineered enzymes, mutations at residue Q94 (e.g., Q94Y) enhance catalytic efficiency in polyethylene terephthalate (PET) hydrolysis. Kinetic data for PES-H1 hydrolase variants demonstrate this effect:

VariantKAK_A (μM1^{-1})khk_h (mL mg1^{-1} min1^{-1})
Wild-type PES-H14.71 ± 0.090.054 ± 0.001
L92F/Q94Y8.26 ± 0.03 0.065 ± 0.002
LCC ICCG (reference)5.95 ± 0.030.048 ± 0.001

The Q94Y mutation increases substrate affinity (KAK_A) by 75% and hydrolysis rate (khk_h) by 20%, attributed to improved hydrophobic packing and aromatic interactions with PET chains .

Physicochemical Stability and Hydration

Q94 (hydrochloride hydrate) exhibits the following stability-related properties:

  • Thermal Stability : No decomposition below 200°C, ensuring reliability in experimental settings .

  • Hydration Equilibrium :

    Q94- HCl+nH2OQ94- HClnH2O\text{Q94- HCl} + n\text{H}_2\text{O} \leftrightarrow \text{Q94- HCl}- n\text{H}_2\text{O}

    The hydrate form remains stable under ambient conditions but reversibly loses water molecules at >60°C .

Industrial and Environmental Implications

While primarily used in research, Q94’s stability and reactivity inform broader applications:

  • Hydrate Inhibition : Structural analogs of Q94 show potential in suppressing methane hydrate formation in pipelines, with salinity reducing dissociation temperatures by 2–3 K .

  • Enzyme Engineering : Q94-derived mutations are leveraged in sustainable technologies for plastic degradation, aligning with kinetic models of substrate-enzyme interactions .

Scientific Research Applications

Q94 (hydrochloride hydrate) has a wide range of applications in scientific research:

Mechanism of Action

Q94 (hydrochloride hydrate) exerts its effects by antagonizing proteinase-activated receptor 1 (PAR1). It inhibits the coupling of PAR1 to Gαq proteins, thereby preventing the activation of downstream signaling pathways that lead to intracellular calcium mobilization. This mechanism is particularly relevant in the context of thrombin-induced signaling .

Comparison with Similar Compounds

Research Findings and Differentiation

  • PAR1 Modulation : Q94’s unique negative allosteric modulation of PAR1 distinguishes it from agonists (e.g., thrombin) and orthosteric inhibitors .
  • Chemical Stability : Q94’s low solubility necessitates specialized handling, contrasting with clinically optimized hydrochlorides like Metformin .

Q & A

Q. How can researchers determine the hydrate-to-anhydrous ratio in Q94 hydrochloride hydrate?

Methodological Answer: Thermogravimetric analysis (TGA) is the primary method to quantify hydrate content. By heating the sample at a controlled rate (e.g., 10°C/min under nitrogen), mass loss corresponding to water release can be measured. Complementary techniques like Karl Fischer titration may validate moisture content . For crystalline hydrates, X-ray diffraction (XRD) can confirm structural water incorporation by comparing patterns to anhydrous forms .

Q. What spectroscopic techniques are optimal for characterizing Q94 hydrochloride hydrate’s crystalline structure?

Methodological Answer:

  • XRD : Resolves crystalline phase and unit cell parameters, distinguishing hydrate from anhydrous forms.
  • FTIR : Identifies hydrogen bonding patterns between water molecules and the hydrochloride matrix.
  • Solid-state NMR : Probes local electronic environments of nuclei (e.g., 1H^{1}\text{H}, 13C^{13}\text{C}) to confirm hydrate-specific interactions .

Q. What storage conditions are critical for maintaining Q94 hydrochloride hydrate stability?

Methodological Answer: Store in airtight containers at -20°C to minimize hygroscopic degradation. Desiccants (e.g., silica gel) should accompany samples during handling. Monitor stability via periodic TGA or XRD to detect unintended dehydration or recrystallization .

Advanced Research Questions

Q. How does hydrate morphology affect the physicochemical properties of Q94 hydrochloride hydrate in experimental systems?

Methodological Answer: Hydrate morphology (e.g., patchy vs. homogeneous distribution) impacts properties like conductivity and mechanical stability. Design experiments using controlled crystallization (e.g., varying cooling rates or solvent polarity) to generate distinct morphologies. Compare results using:

  • Dielectric spectroscopy : Measures ionic conductivity changes linked to hydrate spatial arrangement.
  • Uniaxial compression tests : Quantifies mechanical strength variations between morphologies .

Q. How can contradictions in solubility data for Q94 hydrochloride hydrate across studies be resolved?

Methodological Answer: Standardize experimental conditions to isolate variables:

  • Temperature control : Use water baths (±0.1°C) to ensure consistent measurements.
  • Solvent purity : Pre-dry solvents (e.g., molecular sieves) to avoid unintended hydration.
  • Hydrate form verification : Confirm the hydrate phase via XRD before solubility assays. Statistical meta-analysis of published data can identify systemic biases (e.g., inconsistent equilibration times) .

Q. What experimental designs are suitable for studying Q94 hydrochloride hydrate’s role in gas separation processes?

Methodological Answer: Design a high-pressure reactor to simulate gas hydrate formation. Monitor gas uptake (e.g., methane or CO2_2) using manometric or gravimetric methods. Varying parameters like pressure (5–15 MPa) and temperature (2–10°C) can optimize hydrate formation kinetics. Pair with Raman spectroscopy to analyze guest molecule entrapment efficiency in the hydrate lattice .

Data Analysis and Contradiction Mitigation

Q. How should researchers address discrepancies in thermal stability profiles of Q94 hydrochloride hydrate?

Methodological Answer: Discrepancies often arise from differing heating rates or atmospheric conditions (e.g., inert vs. oxidizing environments). Replicate experiments using identical TGA protocols across labs. Apply Kissinger analysis to correlate decomposition activation energy with heating rates, identifying kinetic vs. thermodynamic stability contributions .

Q. What strategies validate the reproducibility of hydrate formation kinetics in Q94 hydrochloride hydrate?

Methodological Answer: Use in-situ monitoring tools (e.g., turbidimetry or particle size analyzers) to track nucleation and growth in real time. Compare induction times across multiple replicates under identical supersaturation conditions. Statistical process control (SPC) charts can identify outliers and systemic variability .

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